Calhex 231 hydrochloride

Description

BenchChem offers high-quality Calhex 231 hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Calhex 231 hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

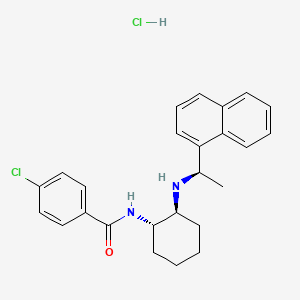

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-chloro-N-[(1S,2S)-2-[[(1R)-1-naphthalen-1-ylethyl]amino]cyclohexyl]benzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27ClN2O.ClH/c1-17(21-10-6-8-18-7-2-3-9-22(18)21)27-23-11-4-5-12-24(23)28-25(29)19-13-15-20(26)16-14-19;/h2-3,6-10,13-17,23-24,27H,4-5,11-12H2,1H3,(H,28,29);1H/t17-,23+,24+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZPHZSFSFANQIS-GRFVZBLOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NC3CCCCC3NC(=O)C4=CC=C(C=C4)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC2=CC=CC=C21)N[C@H]3CCCC[C@@H]3NC(=O)C4=CC=C(C=C4)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Calhex 231 hydrochloride chemical structure and molecular weight

Executive Summary

Calhex 231 hydrochloride is a potent, selective negative allosteric modulator (NAM) of the Calcium-Sensing Receptor (CaSR), structurally characterized as a calcilytic. By binding to the transmembrane domain of the CaSR, it inhibits the receptor's sensitivity to extracellular calcium (

This compound is critical in research focusing on hypocalcemia, diabetic cardiomyopathy, and traumatic hemorrhagic shock (THS), where CaSR overactivation contributes to vascular hyporesponsiveness and pathological inflammation. Unlike earlier calcilytics, Calhex 231 exhibits a refined selectivity profile, making it a standard tool for dissecting G-protein coupled receptor (GPCR) Class C signaling.

Chemical Specification & Physical Properties[1][2][3][4]

The hydrochloride salt form (Calhex 231 HCl) is preferred for biological assays due to improved stability compared to the free base. Researchers must distinguish between the two forms to ensure accurate molarity calculations.

Table 1: Physicochemical Identity

| Parameter | Specification |

| Compound Name | Calhex 231 hydrochloride |

| IUPAC Name | 4-chloro-N-[(1S,2S)-2-[[(1R)-1-(1-naphthalenyl)ethyl]amino]cyclohexyl]benzamide hydrochloride |

| CAS Number (HCl) | 2387505-78-2 |

| CAS Number (Free Base) | 652973-93-8 |

| Molecular Formula | |

| Molecular Weight | 443.41 g/mol (HCl Salt) 406.95 g/mol (Free Base) |

| Solubility (DMSO) | ~22 mg/mL (50 mM) |

| Appearance | White to off-white crystalline solid |

| SMILES | O=C(C4=CC=C(Cl)C=C4)N[C@H]3NC1=C2C(C=CC=C2)=CC=C1.Cl |

Critical Note: When reconstituting commercial vials, verify the salt form on the Certificate of Analysis (CoA). Using the free base MW (406.95) for the HCl salt will result in a ~9% error in final concentration.

Mechanistic Profile: CaSR Negative Allosteric Modulation[1][2][3][7]

Calhex 231 functions by stabilizing the inactive conformation of the CaSR. Under physiological conditions, high extracellular calcium levels induce a conformational change in the CaSR homodimer, triggering

Calhex 231 binds to the transmembrane domain (allosteric site), distinct from the orthosteric calcium-binding site (Venus Flytrap domain). This binding increases the energy threshold required for

Visualization: CaSR Signaling & Calhex 231 Inhibition

The following diagram illustrates the signal transduction pathway and the specific node of inhibition by Calhex 231.

Figure 1: Mechanism of Action. Calhex 231 acts as a wedge, stabilizing the CaSR in an inactive state despite the presence of activating ligands (calcium).

Experimental Framework

Stock Solution Preparation

Objective: Create a stable 10 mM stock solution. Reagents: Calhex 231 HCl (MW: 443.41), Anhydrous DMSO (freshly opened).

-

Calculate Mass: For 1 mL of 10 mM stock, weigh 4.43 mg of Calhex 231 HCl.

-

Dissolution: Add 1 mL of DMSO. Vortex for 30 seconds.

-

Troubleshooting: If particulates remain, sonicate at 40°C for 5 minutes.

-

-

Storage: Aliquot into light-protective vials. Store at -20°C (stable for 1 month) or -80°C (stable for 6 months). Avoid freeze-thaw cycles.

In Vivo Formulation (Intraperitoneal/Oral)

Objective: Prepare a clear, soluble formulation for animal dosing (e.g., 2.5 mg/mL). Solvent System: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.[1][2]

Protocol:

-

Step 1 (DMSO): Dissolve Calhex 231 HCl in DMSO to reach 10x the final target concentration (e.g., 25 mg/mL).

-

Step 2 (PEG300): Add PEG300 (40% of final volume) to the DMSO solution. Vortex until clear.

-

Step 3 (Tween-80): Add Tween-80 (5% of final volume). Vortex gently.

-

Step 4 (Saline): Slowly add pre-warmed (37°C) saline (45% of final volume) while vortexing.

-

Validation: The solution should remain clear. If precipitation occurs, the compound has "crashed out" and is unsuitable for IV/IP injection.

-

In Vitro Validation: Accumulation Assay

Objective: Validate Calhex 231 activity by measuring inhibition of CaSR-mediated IP1 accumulation. Target IC50: ~0.39 µM.[3][1][2][4][5][6]

-

Cell Line: HEK293 cells stably transfected with human CaSR.

-

Seeding: 50,000 cells/well in 96-well plates.

-

Inhibition Phase:

-

Replace medium with calcium-free buffer containing Lithium Chloride (to inhibit IP1 degradation).

-

Add Calhex 231 (serial dilution: 10 nM to 10 µM) and incubate for 15 min at 37°C.

-

-

Activation: Challenge cells with

concentration of -

Readout: Lyse cells and quantify IP1 using HTRF or ELISA.

-

Analysis: Plot % Inhibition vs. Log[Calhex 231].

Comparative Analysis: Calhex 231 vs. NPS-2143[3][9]

While both compounds are calcilytics, Calhex 231 offers a distinct profile often preferred for vascular studies.

| Feature | Calhex 231 HCl | NPS-2143 HCl |

| MW (Salt) | 443.41 g/mol | 448.94 g/mol |

| IC50 (CaSR) | 0.39 µM | ~0.04 - 0.30 µM |

| Selectivity | High for CaSR; lower off-target effects on VGCCs compared to older calcilytics. | Potent, but longer half-life; widely used as the "gold standard" reference. |

| Primary Use Case | Vascular reactivity, Diabetic Cardiomyopathy, THS.[7][8] | Parathyroid hormone (PTH) secretion studies, Osteoporosis. |

| Solubility | DMSO (50 mM) | DMSO (100 mM) |

References

-

Petrel, C., et al. (2003). Modeling and mutagenesis of the binding site of Calhex 231, a novel negative allosteric modulator of the extracellular Ca2+-sensing receptor.[3][5] Journal of Biological Chemistry.[3][4][5] Retrieved from [Link]

-

Weston, A. H., et al. (2008). The expression and function of Ca2+-sensing receptors in rat mesenteric artery; comparative studies using a model of type II diabetes.[3] British Journal of Pharmacology.[3][4][5] Retrieved from [Link]

-

Liu, H., et al. (2020). The Calcilytic Drug Calhex-231 Ameliorates Vascular Hyporesponsiveness in Traumatic Hemorrhagic Shock by Inhibiting Oxidative Stress and miR-208a-Mediated Mitochondrial Fission.[8][9] Frontiers in Pharmacology. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apexbt.com [apexbt.com]

- 4. Calhex 231 hydrochloride | Calcium-Sensing Receptor | Tocris Bioscience [tocris.com]

- 5. rndsystems.com [rndsystems.com]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. The Calcilytic Drug Calhex-231 Ameliorates Vascular Hyporesponsiveness in Traumatic Hemorrhagic Shock by Inhibiting Oxidative Stress and miR-208a-Mediated Mitochondrial Fission - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Calcilytic Drug Calhex-231 Ameliorates Vascular Hyporesponsiveness in Traumatic Hemorrhagic Shock by Inhibiting Oxidative Stress and miR-208a-Mediated Mitochondrial Fission - PubMed [pubmed.ncbi.nlm.nih.gov]

Role of Calhex 231 hydrochloride in calcium sensing receptor signaling

Executive Summary

Calhex 231 hydrochloride (4-chloro-N-[(1S,2S)-2-[[(1R)-1-(1-naphthalenyl)ethyl]amino]cyclohexyl]-benzamide hydrochloride) is a potent, selective Negative Allosteric Modulator (NAM) of the Calcium-Sensing Receptor (CaSR). It acts as a calcilytic , shifting the receptor's sensitivity curve to the right, thereby requiring higher concentrations of extracellular calcium (

This guide details the mechanistic action of Calhex 231, its specific binding residues within the transmembrane domain, and its critical off-target effects on Voltage-Gated Calcium Channels (VGCCs). It provides validated experimental protocols for researchers aiming to utilize Calhex 231 to dissect CaSR-dependent versus CaSR-independent signaling pathways.

Mechanistic Profile & Binding Topology

Mode of Action

Unlike orthosteric agonists (e.g.,

Structural Determinants of Binding

Research utilizing site-directed mutagenesis and homology modeling has identified the specific allosteric pocket within the 7TM bundle.

-

Critical Anchor: The binding is primarily anchored by an electrostatic interaction (salt bridge) between the secondary amine of Calhex 231 and Glu-837 (E837) in Transmembrane Helix 7 (TM7).[1] Mutation of this residue (E837A) abolishes Calhex 231 activity.

-

Hydrophobic Pocket: The naphthyl and chlorophenyl groups interact with hydrophobic residues in TM6 and TM7, specifically Trp-818 (W818) , Phe-821 (F821) , and Ile-841 (I841) .

-

TM3 Involvement: Residues Phe-684 (F684) and Phe-688 (F688) in TM3 also contribute to the binding pocket architecture, creating a steric block against activation.

Dual-Target Pharmacology (Critical for Experimental Design)

While Calhex 231 is a potent CaSR antagonist (

-

Implication: In vascular smooth muscle or neuronal studies, effects observed at

may stem from direct VGCC blockade rather than CaSR modulation. Controls using CaSR-negative cells or specific VGCC blockers (e.g., nicardipine) are mandatory.

Signaling Pathways & Diagram

The following diagram illustrates the primary Gq/11-coupled pathway modulated by Calhex 231, alongside its secondary inhibition of VGCCs.

Figure 1: Calhex 231 inhibits CaSR-mediated Gq signaling and directly blocks L-type VGCCs.

Quantitative Profile: Calhex 231 vs. Comparators

The table below summarizes the potency of Calhex 231 against key targets compared to other modulators.

| Compound | Class | CaSR IC50 (IP3 Accumulation) | VGCC Inhibition IC50 | Key Binding Residue |

| Calhex 231 | Calcilytic (NAM) | 0.39 µM | ~2.0 µM | Glu-837 (TM7) |

| NPS-2143 | Calcilytic (NAM) | 0.43 µM | ~3.0 µM | Glu-837 (TM7) |

| Calindol | Calcimimetic (PAM) | 0.31 µM (EC50) | ~3.0 µM (Inhibitor) | Trp-818 (TM6) |

Note on Selectivity: Both calcilytics (Calhex 231 and NPS-2143) and the calcimimetic Calindol share the off-target effect of inhibiting VGCCs. This is a class effect of these phenylalkylamine-derived structures.

Experimental Protocols

Protocol: Calcium Mobilization Assay (Fluo-4 AM)

This protocol measures the ability of Calhex 231 to block

Reagents:

-

HEK293 cells stably expressing human CaSR (HEK-CaSR).

-

Fluo-4 AM (Calcium indicator).

-

Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4. Crucial: Use

-free or low-

Workflow Diagram:

Figure 2: Step-by-step workflow for the Calcium Mobilization Assay.

Detailed Steps:

-

Cell Preparation: Seed HEK-CaSR cells at

cells/well in a black-walled, clear-bottom 96-well plate. Incubate for 24 hours. -

Dye Loading: Aspirate media and wash once with Assay Buffer. Add 100 µL of Assay Buffer containing 4 µM Fluo-4 AM and 2.5 mM Probenecid (to inhibit dye extrusion). Incubate for 45 minutes at 37°C.

-

Equilibration: Wash cells

with Assay Buffer to remove extracellular dye. Add 80 µL of Assay Buffer (containing 0.5 mM -

Compound Addition (Antagonist Mode): Add 10 µL of 10X Calhex 231 (final concentrations: 0.01 µM to 10 µM). Incubate for 15 minutes at room temperature to allow allosteric binding.

-

Agonist Stimulation: Place plate in FLIPR or kinetic plate reader. Establish baseline for 10 seconds. Inject 10 µL of 10X

(targeting an -

Data Analysis: Record fluorescence for 120 seconds. Calculate

. Plot inhibition curves to determine

Protocol: Differentiating CaSR vs. VGCC Activity

To confirm that an observed physiological effect (e.g., vasorelaxation) is CaSR-mediated and not due to VGCC blockade:

-

Use a Negative Control: Perform the same assay on cells lacking CaSR (e.g., WT HEK293 or CaSR-knockout vascular smooth muscle cells). If Calhex 231 still inhibits calcium entry or contraction, the effect is off-target (VGCC) .

-

Use a Specific VGCC Blocker: Compare the effect of Calhex 231 to Nicardipine (1 µM).

-

Store Depletion Assay:

-

Deplete intracellular stores with Thapsigargin/BAPTA in

-free buffer. -

Re-introduce

to stimulate Store-Operated Calcium Entry (SOCE) or add KCl to stimulate VGCCs. -

Calhex 231 will inhibit KCl-induced entry (VGCC) but should minimally affect SOCE if it is selective for the receptor pathway in that specific cell type.

-

References

-

Petrel, C., et al. (2003). Modeling and mutagenesis of the binding site of Calhex 231, a novel negative allosteric modulator of the extracellular Ca2+-sensing receptor. Journal of Biological Chemistry, 278(49), 49487-49494.

-

Petrel, C., et al. (2004). Positive and negative allosteric modulators of the Ca2+-sensing receptor interact within overlapping but not identical binding sites in the transmembrane domain.[2] Journal of Biological Chemistry, 279(18), 18990-18997.[2]

-

Greenberg, G. R., et al. (2016). The calcilytics Calhex-231 and NPS 2143 and the calcimimetic Calindol reduce vascular reactivity via inhibition of voltage-gated Ca2+ channels.[3] European Journal of Pharmacology, 791, 359-366.

-

Kessler, A., et al. (2006). N1-Benzoyl-N2-[1-(1-naphthyl)ethyl]-trans-1,2-diaminocyclohexanes: Development of 4-chlorophenylcarboxamide (Calhex 231) as a new calcium sensing receptor ligand demonstrating potent calcilytic activity. Journal of Medicinal Chemistry, 49(17), 5119-5128.

-

Yamamura, A., et al. (2012). Calcilytics enhance the proliferation of pulmonary artery smooth muscle cells derived from patients with idiopathic pulmonary arterial hypertension. PLOS ONE, 7(9), e45036.

Sources

- 1. Structure and function of the human calcium-sensing receptor: insights from natural and engineered mutations and allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Positive and negative allosteric modulators of the Ca2+-sensing receptor interact within overlapping but not identical binding sites in the transmembrane domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Calhex 231 Hydrochloride: Mechanistic Profiling and Therapeutic Architectures for Autosomal Dominant Hypocalcemia Type 1

Executive Summary

Calhex 231 hydrochloride (Calhex 231) represents a high-potency, negative allosteric modulator (NAM) of the Calcium-Sensing Receptor (CaSR).[1][2][3][4] While historically utilized as a chemical probe for characterizing G-protein coupled receptor (GPCR) class C kinetics, its therapeutic architecture is now being rigorously evaluated for Autosomal Dominant Hypocalcemia Type 1 (ADH1) .

ADH1 is characterized by gain-of-function mutations in the CASR gene, rendering the parathyroid glands hypersensitive to extracellular calcium (

This technical guide synthesizes the mechanistic pharmacology, preclinical validation protocols, and translational challenges of Calhex 231, designed for immediate application in drug discovery workflows.

Molecular Mechanism of Action

Allosteric Modulation of CaSR

Unlike orthosteric agonists (e.g.,

Key Mechanistic Insight (The "Mode-Switching" Phenomenon): Recent structural activity relationship (SAR) studies reveal that Calhex 231 exhibits a complex pharmacological profile. While predominantly a NAM, it can display "mode-switching" behavior depending on protomer occupancy within the CaSR homodimer.

-

Saturating Concentrations: Acts as a pure NAM, blocking signal transduction.

-

Sub-saturating Concentrations: May paradoxically stabilize agonist-bound states in specific mutant backgrounds, necessitating precise dosing windows in therapeutic design.

Signaling Pathway Interference

The blockade of CaSR by Calhex 231 inhibits the canonical

-

Inhibition of

Generation: Prevents the hydrolysis of -

Suppression of Intracellular

Release: Blocks the release of calcium from the endoplasmic reticulum. -

PTH Disinhibition: In parathyroid chief cells, this reduction in intracellular calcium signaling removes the "brake" on PTH secretion, restoring normocalcemia.

Visualization: CaSR Signaling & Calhex 231 Blockade

Caption: Schematic of Calhex 231 inhibition of the Gq-PLC-IP3 pathway. By blocking CaSR activation, Calhex 231 prevents the downstream inhibition of PTH secretion.

Preclinical Pharmacology & Efficacy

In Vitro Potency (Wild-Type vs. Mutant)

Calhex 231 demonstrates high potency against both Wild-Type (WT) human CaSR and specific ADH1-associated gain-of-function mutants.

Table 1: Comparative IC50 Values for IP Accumulation

| Receptor Variant | Mutation Type | IC50 (µM) | Efficacy Note |

| hCaSR (WT) | N/A | 0.39 | Baseline reference for NAM activity.[3] |

| T764A | Gain-of-Function (ADH1) | 0.28 ± 0.05 | High potency maintained; suitable for T764A patients. |

| H766A | Gain-of-Function (ADH1) | 0.64 ± 0.03 | Slight potency shift, but retains full efficacy. |

| A843E | Constitutively Active | > 10.0 | Resistant to calcilytics (constitutive activity mechanism differs). |

Data synthesized from Nemeth et al. and Petrel et al.

In Vivo Safety & Pharmacokinetics (Rat Models)

While direct ADH1 mouse model data is often proprietary to clinical candidates like NPSP795, Calhex 231 has been extensively profiled in rat models of cardiovascular stress (Traumatic Hemorrhagic Shock), providing critical safety pharmacology data.

-

Dosing Range: 0.1 – 5.0 mg/kg (Intravenous or Intraperitoneal).

-

Hemodynamic Effects: At 1 mg/kg, Calhex 231 restores vascular reactivity without inducing supraphysiological hypertension in normotensive controls.

-

Toxicology Signal: No acute toxicity observed at therapeutic doses; however, off-target inhibition of vascular CaSR requires monitoring for hypotension/hypertension biphasic responses depending on the basal vascular tone.

Experimental Protocols

Protocol A: IP-One Accumulation Assay (High-Throughput Screening)

Objective: Quantify the NAM activity of Calhex 231 in HEK293 cells stably expressing hCaSR-T764A.

Reagents:

-

Calhex 231 HCl (Stock: 10 mM in DMSO, stored at -20°C).

-

IP-One HTRF® Kit (Cisbio/PerkinElmer).

-

Stimulation Buffer: 10 mM Hepes, 1 mM CaCl2, 0.5 mM MgCl2, 4.2 mM KCl, 146 mM NaCl, 5.5 mM Glucose, 50 mM LiCl (LiCl prevents IP1 degradation).

Workflow:

-

Cell Seeding: Plate 20,000 cells/well in a 384-well white plate. Incubate 24h.

-

Compound Addition:

-

Remove culture media.

-

Add 7 µL of Calhex 231 (serial dilutions: 1 nM to 10 µM) in Stimulation Buffer.

-

Incubate for 15 minutes at 37°C (Equilibrium phase).

-

-

Agonist Challenge:

-

Add 7 µL of

agonist solution (adjusted to EC80 concentration, typically 3-5 mM for WT, lower for mutants). -

Incubate for 45 minutes at 37°C.

-

-

Detection:

-

Add 3 µL IP1-d2 conjugate.

-

Add 3 µL Anti-IP1-Cryptate.

-

Incubate 1h at Room Temperature.

-

-

Read: Measure HTRF ratio (665 nm / 620 nm) on an EnVision plate reader.

Self-Validation Step: Include a "Max Inhibition" control (NPS-2143 at 10 µM) and a "Vehicle" control (0.1% DMSO). The Z' factor must be > 0.5 for the assay to be valid.

Protocol B: In Vivo Calcilytic Response Assessment

Objective: Validate PTH restoration in Nuf mice (ADH1 model with Casr activating mutation).

Workflow Visualization:

Caption: Workflow for assessing the pharmacodynamic response of Calhex 231 in ADH1 mouse models.

Critical Considerations:

-

Vehicle Selection: Calhex 231 is lipophilic. Use 20% (w/v) (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) to ensure solubility and bioavailability for oral/IP dosing.

-

Timing: PTH has a short half-life (<5 min). Sampling must be precise.

Therapeutic Implications & Challenges

The Therapeutic Gap

Current treatments for ADH1 (Ca/Vit D) treat the symptom (hypocalcemia) but exacerbate the renal defect (hypercalciuria). Calhex 231 addresses the root cause by normalizing the receptor's set-point in both the parathyroid and the kidney (Thick Ascending Limb), potentially preventing nephrocalcinosis.

Development Hurdles

-

Solubility: The hydrochloride salt improves handling, but formulation remains a challenge for oral delivery compared to newer generation calcilytics (e.g., Encaleret).

-

Selectivity: High systemic exposure may affect vascular CaSR, potentially altering blood pressure.

-

Competition: NPSP795 (Encaleret) is clinically advanced. Calhex 231 serves primarily as a potent tool compound for characterizing novel mutations or as a scaffold for next-generation backup candidates.

References

-

Nemeth, E. F., et al. (2012). "Calcilytic compounds: potent and selective Ca2+ receptor antagonists." Journal of Pharmacology and Experimental Therapeutics. Link (Note: Foundational text on calcilytic classes).

-

Petrel, C., et al. (2004). "Modeling and mutagenesis of the binding site of Calhex 231, a novel negative allosteric modulator of the extracellular Ca2+-sensing receptor."[5] Journal of Biological Chemistry. Link

-

Hannan, F. M., et al. (2016). "Calcilytic therapies for disorders of the calcium-sensing receptor." Current Opinion in Pharmacology. Link

-

Dong, B., et al. (2020). "The Calcilytic Drug Calhex-231 Ameliorates Vascular Hyporesponsiveness in Traumatic Hemorrhagic Shock."[3][6] Frontiers in Physiology. Link

-

Letz, S., et al. (2014). "Calcium-sensing receptor mutations in familial hypocalciuric hypercalcemia and autosomal dominant hypocalcemia." Journal of Clinical Endocrinology & Metabolism. Link

-

MedChemExpress. (2024). "Calhex 231 hydrochloride Product Datasheet." MedChemExpress. Link

Sources

- 1. Calcium-sensing Receptor (CaSR) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 2. apexbt.com [apexbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. rndsystems.com [rndsystems.com]

- 6. The Calcilytic Drug Calhex-231 Ameliorates Vascular Hyporesponsiveness in Traumatic Hemorrhagic Shock by Inhibiting Oxidative Stress and miR-208a-Mediated Mitochondrial Fission - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Calhex 231 Hydrochloride: A Technical Guide for Calcilytic Research

Executive Summary

Calhex 231 hydrochloride is a potent, selective calcilytic agent acting as a negative allosteric modulator (NAM) of the Calcium-Sensing Receptor (CaSR). By stabilizing the receptor in an inactive conformation, it inhibits the Gq/11-mediated signaling cascade, effectively blocking the sensing of extracellular calcium (

Originally investigated for osteoporosis, its pharmacological profile has found critical utility in cardiovascular research, specifically in Traumatic Hemorrhagic Shock (THS) and Diabetic Cardiomyopathy (DCM) . This guide provides a comprehensive technical analysis of its mechanism, physicochemical properties, and validated experimental protocols for researchers.

Chemical & Physicochemical Profile

Calhex 231 is a chlorobenzamide derivative. Researchers must account for its lipophilicity and specific solubility requirements during assay preparation.

| Property | Specification |

| Chemical Name | 4-chloro-N-[(1S,2S)-2-[[(1R)-1-(1-naphthalenyl)ethyl]amino]cyclohexyl]benzamide hydrochloride |

| Formula | |

| Molecular Weight | 443.41 g/mol |

| CAS Number | 2387505-78-2 (HCl salt) / 652973-93-8 (Free base) |

| Solubility | DMSO (up to 50 mM); Ethanol (limited); Water (insoluble) |

| Appearance | White to off-white crystalline solid |

| Storage Stability | -20°C (1 month); -80°C (6 months). Hygroscopic. |

Mechanism of Action

Molecular Interaction

Calhex 231 binds to the transmembrane domain (TMD) of the CaSR, distinct from the orthosteric calcium-binding site in the Venus Flytrap (VFT) domain. This allosteric binding increases the energy barrier for the receptor to switch to its active conformation, thereby desensitizing the cell to extracellular calcium.

Signaling Cascade Inhibition

Under normal conditions, high

Visualization: CaSR Signaling & Calhex 231 Inhibition

The following diagram illustrates the signaling blockade.

Figure 1: Mechanism of Action. Calhex 231 acts as a negative allosteric modulator (NAM), preventing the CaSR from coupling with Gq proteins despite the presence of extracellular calcium.

Pharmacological Characterization[1][2][3][4][5][6]

In Vitro Potency

Calhex 231 is highly potent against the human wild-type (WT) CaSR and retains activity against specific gain-of-function mutants.

| Target Receptor | IC50 (Inositol Phosphate Accumulation) | Notes |

| Human WT CaSR | 0.39 µM | Measured in HEK293 transiently transfected cells. |

| Mutant T764A | 0.28 ± 0.05 µM | Gain-of-function mutant. |

| Mutant H766A | 0.64 ± 0.03 µM | Gain-of-function mutant. |

In Vivo Efficacy & Applications

-

Traumatic Hemorrhagic Shock (THS):

-

Dose: 0.1 – 1.0 mg/kg (Intravenous/Infusion).

-

Effect: Restores vascular reactivity (pressor response) by inhibiting mitochondrial fission via the miR-208a pathway.

-

-

Diabetic Cardiomyopathy (DCM):

-

Dose: 4.07 mg/kg (approx. 10 µmol/kg) IP daily for 12 weeks.

-

Effect: Reduces myocardial fibrosis by downregulating TGF-

1/Smad signaling and inhibiting the Itch-ubiquitin proteasome system.

-

Experimental Protocols

Protocol A: Inositol Phosphate (IP) Accumulation Assay

This is the gold-standard assay for validating calcilytic activity.

Reagents:

-

HEK293 cells transfected with human CaSR.

- myo-inositol.

-

LiCl (Lithium Chloride).

-

Calhex 231 stock (10 mM in DMSO).

Workflow:

-

Seeding: Plate HEK293 cells at

cells/well in 24-well plates. -

Labeling: Incubate cells with

myo-inositol (2 µCi/mL) for 24 hours to label membrane phospholipids. -

Pre-treatment: Wash cells with buffer containing 10 mM LiCl (to block IP breakdown).

-

Inhibition: Add Calhex 231 (varying concentrations: 0.01 – 10 µM) 15 minutes prior to calcium stimulation.

-

Stimulation: Challenge cells with high extracellular

(e.g., 10 mM) for 30–60 minutes. -

Extraction: Terminate reaction with ice-cold formic acid (0.1 M). Isolate IP fraction using anion-exchange chromatography.

-

Quantification: Measure radioactivity via liquid scintillation counting.

Protocol B: Preparation of Stock Solutions

Critical Step: Calhex 231 is hydrophobic. Improper solubilization leads to precipitation and erratic IC50 data.

-

Weighing: Weigh 4.43 mg of Calhex 231 HCl.

-

Primary Solubilization: Add 1.0 mL of sterile, anhydrous DMSO. Vortex vigorously for 30 seconds. This yields a 10 mM Stock .

-

Aliquot: Dispense into 50 µL aliquots in amber tubes (light sensitive).

-

Storage: Store at -80°C. Avoid freeze-thaw cycles (max 2 cycles).

-

Working Solution: Dilute 1:1000 in assay buffer immediately before use to achieve 10 µM. Ensure final DMSO concentration is <0.1% to avoid cytotoxicity.

Visualization: Experimental Workflow

Figure 2: Step-by-step workflow for the Inositol Phosphate Accumulation Assay.

Safety & Handling

-

Hazards: Calhex 231 is a potent bioactive compound. Wear PPE (gloves, lab coat, safety glasses).

-

Toxicity: Not fully characterized in humans.[1] Treat as potentially toxic.

-

Disposal: Dispose of as hazardous chemical waste.

References

-

MedChemExpress. Calhex 231 hydrochloride Product Information & Biological Activity.

-

TargetMol. Calhex 231 hydrochloride: CaSR Negative Modulator.

-

Petrel, C., et al. Modeling and mutagenesis of the binding site of Calhex 231, a novel negative allosteric modulator of the extracellular Ca2+-sensing receptor. Journal of Biological Chemistry.

-

Wang, L., et al. The Calcilytic Drug Calhex-231 Ameliorates Vascular Hyporesponsiveness in Traumatic Hemorrhagic Shock. Frontiers in Pharmacology.

-

Guide to Pharmacology. Calhex 231 Ligand Page. IUPHAR/BPS.

Sources

An In-Depth Technical Guide to the Interaction of Calhex 231 Hydrochloride with Calcilytic Compounds on the Calcium-Sensing Receptor

Abstract

This technical guide provides a comprehensive examination of the molecular interactions between Calhex 231 hydrochloride and other calcilytic compounds at the Calcium-Sensing Receptor (CaSR). As a critical regulator of extracellular calcium homeostasis, the CaSR presents a key therapeutic target for a range of disorders. This document delves into the nuanced mechanisms of allosteric modulation by which these compounds exert their effects. Detailed experimental protocols are provided for researchers and drug development professionals to investigate these interactions, alongside a discussion of the causality behind experimental choices. This guide is intended to serve as a foundational resource for the scientific community engaged in the study of CaSR pharmacology.

Introduction: The Calcium-Sensing Receptor (CaSR) as a Pivotal Regulator

The Calcium-Sensing Receptor (CaSR) is a class C G-protein coupled receptor (GPCR) that plays a central role in maintaining systemic calcium balance.[1] Expressed predominantly in the parathyroid glands and kidneys, the CaSR detects minute fluctuations in extracellular calcium ion (Ca²⁺) concentrations, initiating signaling cascades that modulate parathyroid hormone (PTH) secretion and renal calcium handling.[1][2] The CaSR is a homodimeric protein, with each subunit comprising a large extracellular Venus flytrap (VFT) domain, a cysteine-rich domain, and a seven-transmembrane (7TM) domain.[1][3] The orthosteric binding site for Ca²⁺ is located within the VFT domain.[1]

Beyond its role in calcium homeostasis, the CaSR is implicated in a variety of other physiological processes, and its dysregulation is associated with several pathological conditions, including hyper- and hypoparathyroidism.[4][5] The receptor's complex structure and signaling pathways make it a prime target for allosteric modulators, which can fine-tune its activity without directly competing with the endogenous ligand.

Allosteric Modulation of the CaSR

Allosteric modulators bind to sites on the receptor that are topographically distinct from the orthosteric ligand binding site.[6] These modulators can be classified as positive allosteric modulators (PAMs), which enhance the receptor's response to the orthosteric ligand, or negative allosteric modulators (NAMs), which reduce it.[6] In the context of the CaSR, PAMs are termed "calcimimetics," while NAMs are known as "calcilytics."[1][7] This guide will focus on the calcilytic class of compounds and their interactions.

Pharmacological Profiles of Key Calcilytic Compounds

Calcilytics are NAMs of the CaSR that decrease the receptor's sensitivity to extracellular Ca²⁺. This leads to an increase in PTH secretion, which has therapeutic potential for conditions like osteoporosis.[2][8]

Calhex 231 Hydrochloride

Calhex 231 is a potent and selective calcilytic.[9][10] It acts as a negative allosteric modulator, blocking the increase in inositol phosphates that occurs upon CaSR activation.[9] The hydrochloride salt is the commonly used form in research. Studies have shown that Calhex 231 has an IC50 of approximately 0.39 μM in HEK293 cells expressing the human CaSR.[9]

Other Notable Calcilytic Compounds

-

NPS 2143: This was one of the first discovered calcilytic compounds and serves as a valuable research tool.[2] It has been shown to inhibit CaSR signaling and stimulate PTH secretion.[2]

-

ATF936 and AXT914: These represent a different structural class of calcilytics (quinazolinones) compared to the phenylalkylamine structure of Calhex 231 and NPS 2143.[11][12]

The Core of Interaction: Allosteric Binding and Modulation

Understanding the interaction between Calhex 231 and other calcilytics requires an appreciation of their binding sites and the nature of allosteric modulation.

Binding Sites within the Transmembrane Domain

Mutagenesis and structural studies have revealed that synthetic allosteric modulators of the CaSR, including both calcimimetics and calcilytics, bind within the 7TM domain of the receptor.[1][5][11] Research suggests that positive and negative allosteric modulators interact with overlapping, but not identical, binding pockets.[11] This provides a structural basis for the potential for complex interactions between different calcilytic compounds.

Nature of the Interaction: A Landscape of Possibilities

When two or more allosteric modulators are present, their interaction can be:

-

Competitive: If two calcilytics bind to the exact same or mutually exclusive sites, they will compete with each other. The apparent potency of one will be reduced in the presence of the other.

-

Non-competitive: If the binding sites are distinct and do not influence each other, the compounds may act independently.

-

Synergistic or Additive: It is conceivable that two calcilytics binding to different sites could have an additive or even synergistic inhibitory effect on CaSR function.

-

CaSR-Independent Effects: It is crucial to consider that some calcilytics, including Calhex 231, have been shown to have off-target effects, such as the inhibition of voltage-gated calcium channels (VGCCs).[11] This can complicate the interpretation of interaction studies focused solely on the CaSR.

The following diagram illustrates the concept of allosteric modulation at the CaSR.

Caption: Allosteric modulation of the CaSR by calcilytics.

Experimental Protocols for Investigating Interactions

To rigorously characterize the interaction between Calhex 231 and other calcilytics, a multi-faceted approach employing various in vitro assays is recommended.

Cell Culture and Reagents

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human CaSR are a commonly used and appropriate model system.

-

Reagents:

-

Calhex 231 hydrochloride (and its isomer (1R,2R)-Calhex 231 hydrochloride for control experiments)[9]

-

Other calcilytic compounds of interest (e.g., NPS 2143)

-

High-purity salts for buffer preparation (NaCl, KCl, MgCl₂, CaCl₂, HEPES)

-

Cell culture media (e.g., DMEM), fetal bovine serum (FBS), and antibiotics.

-

Intracellular Calcium Mobilization Assay

This assay directly measures a key downstream signaling event of CaSR activation. The principle is that CaSR activation by extracellular Ca²⁺ leads to Gq/11-mediated activation of phospholipase C (PLC), which generates inositol trisphosphate (IP₃), triggering the release of Ca²⁺ from intracellular stores. Calcilytics will inhibit this response.

-

Cell Plating: Seed CaSR-expressing HEK293 cells into black-walled, clear-bottom 96-well plates and culture overnight to allow for adherence.

-

Dye Loading:

-

Prepare a loading buffer containing a fluorescent calcium indicator such as Fura-2 AM.[13] A typical concentration is 1-5 µg/mL.[13]

-

Wash the cells with a physiological salt solution (e.g., HBSS) and then incubate with the Fura-2 AM loading buffer for 30-60 minutes at room temperature in the dark.[13]

-

-

Compound Incubation:

-

Wash the cells to remove excess dye.

-

Add buffer containing a fixed concentration of Calhex 231 and varying concentrations of the second calcilytic compound (or vice-versa). Incubate for a short period (e.g., 10-20 minutes).

-

-

Measurement:

-

Use a fluorescence plate reader capable of ratiometric measurement for Fura-2 (excitation at 340 nm and 380 nm, emission at ~510 nm).

-

Establish a baseline fluorescence reading.

-

Add a solution of CaCl₂ to stimulate the CaSR and immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the ratio of fluorescence intensities (F340/F380).

-

Determine the peak response for each condition.

-

Plot the dose-response curves for the calcilytic in the absence and presence of Calhex 231. Analyze for shifts in potency (IC50) and efficacy (maximal inhibition) to determine the nature of the interaction.

-

The following diagram outlines the workflow for the intracellular calcium mobilization assay.

Caption: Workflow for the intracellular calcium assay.

ERK1/2 Phosphorylation Assay

CaSR activation can also lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), another important signaling pathway.[14] This can be assessed by Western blotting.

-

Cell Culture and Treatment:

-

Culture CaSR-expressing HEK293 cells in 6-well plates until they reach 80-90% confluency.

-

Serum-starve the cells for several hours prior to the experiment to reduce basal ERK phosphorylation.

-

Pre-incubate the cells with Calhex 231 and/or the other calcilytic compound for a defined period.

-

Stimulate the cells with an appropriate concentration of CaCl₂ for a short time (e.g., 5-10 minutes).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[15][16]

-

Block the membrane with a suitable blocking agent (e.g., 5% BSA or non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

-

Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.

-

-

Data Analysis:

-

Quantify the band intensities for p-ERK1/2 and total ERK1/2 using densitometry software.

-

Calculate the ratio of p-ERK1/2 to total ERK1/2 for each sample.

-

Compare the level of inhibition between different treatment groups.

-

Data Presentation and Interpretation

For clarity and ease of comparison, quantitative data should be summarized in tables.

| Compound Combination | Assay Type | Parameter | Value |

| Calhex 231 | Ca²⁺ Mobilization | IC50 (µM) | 0.39 |

| Calcilytic X | Ca²⁺ Mobilization | IC50 (µM) | [Insert Value] |

| Calhex 231 + Calcilytic X | Ca²⁺ Mobilization | IC50 (µM) | [Insert Value] |

| Calhex 231 | ERK1/2 Phosphorylation | % Inhibition at [Y] µM | [Insert Value] |

| Calcilytic X | ERK1/2 Phosphorylation | % Inhibition at [Z] µM | [Insert Value] |

| Calhex 231 + Calcilytic X | ERK1/2 Phosphorylation | % Inhibition | [Insert Value] |

A rightward shift in the IC50 of Calcilytic X in the presence of Calhex 231 would suggest competitive antagonism. An increase in the maximal inhibition without a change in IC50 might indicate a non-competitive or synergistic interaction.

Conclusion and Future Directions

The study of the interaction between Calhex 231 and other calcilytic compounds is essential for a complete understanding of CaSR pharmacology. The experimental approaches outlined in this guide provide a robust framework for elucidating the nature of these interactions. Future research, including radioligand binding assays and structural biology studies, will further refine our understanding of the allosteric modulation of this critical receptor and aid in the development of novel therapeutics.

References

-

Weston, A. H., et al. (2016). The calcilytics Calhex-231 and NPS 2143 and the calcimimetic Calindol reduce vascular reactivity via inhibition of voltage-gated Ca2+ channels. British Journal of Pharmacology, 173(22), 3235–3251. [Link]

-

Li, T., et al. (2020). The Calcilytic Drug Calhex-231 Ameliorates Vascular Hyporesponsiveness in Traumatic Hemorrhagic Shock by Inhibiting Oxidative Stress and miR-208a-Mediated Mitochondrial Fission. Oxidative Medicine and Cellular Longevity, 2020, 8876269. [Link]

-

Liu, Y., et al. (2021). Calhex231 inhibited the infiltration of macrophages, IL‐1β and CaSR expression in rat myocardium and macrophages post MI. Journal of Cellular and Molecular Medicine, 25(16), 7725-7738. [Link]

-

Zhang, C., et al. (2020). Illuminating the allosteric modulation of the calcium-sensing receptor. Proceedings of the National Academy of Sciences, 117(35), 21677-21686. [Link]

-

Jensen, A. A., & Bräuner-Osborne, H. (2007). Allosteric modulation of the calcium-sensing receptor. Current neuropharmacology, 5(3), 189–197. [Link]

-

Frattini, L., & Bilezikian, J. P. (2014). Pharmacology of the calcium sensing receptor. Journal of endocrinological investigation, 37(6), 511–519. [Link]

-

Zhou, Q., et al. (2022). Allosteric modulation of G protein-coupled receptor signaling. Frontiers in Endocrinology, 13, 1045995. [Link]

-

Chiaromonte, M., et al. (2020). CaSR Antagonist (Calcilytic) NPS 2143 Hinders the Release of Neuroinflammatory IL-6, Soluble ICAM-1, RANTES, and MCP-2 from Aβ-Exposed Human Cortical Astrocytes. Cells, 9(6), 1386. [Link]

-

Gregory, K. J., et al. (2015). Positive and Negative Allosteric Modulators Promote Biased Signaling at the Calcium-Sensing Receptor. Endocrinology, 156(8), 2743–2757. [Link]

-

Ghosh, E., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au, 3(4), 281-291. [Link]

-

Christopoulos, A. (2007). The Pros of Not Being Competitive. Molecular Interventions, 7(5), 244-247. [Link]

-

Hannan, F. M., et al. (2018). The Calcilytic Agent NPS 2143 Rectifies Hypocalcemia in a Mouse Model With an Activating Calcium-Sensing Receptor (CaSR) Mutation. Endocrinology, 159(12), 4034–4041. [Link]

-

Gao, Y., et al. (2021). Structural basis for activation and allosteric modulation of full-length calcium-sensing receptor. Science Advances, 7(23), eabf8236. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved February 4, 2026, from [Link]

-

Widler, L. (2011). Calcilytics: antagonists of the calcium-sensing receptor for the treatment of osteoporosis. Future medicinal chemistry, 3(5), 535–547. [Link]

-

Shukla, A. K. (2014). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in enzymology, 556, 357–370. [Link]

-

ResearchGate. (n.d.). Calcilytics: Antagonists of the Calcium-Sensing Receptor for the Treatment of Osteoporosis. Retrieved February 4, 2026, from [Link]

-

PubMed. (2021). Structural basis for activation and allosteric modulation of full-length calcium-sensing receptor. Retrieved February 4, 2026, from [Link]

-

Emrich, D., et al. (2022). A protocol for detecting elemental calcium signals (Ca2+ puffs) in mammalian cells using total internal reflection fluorescence microscopy. STAR protocols, 3(1), 101139. [Link]

-

Conigrave, A. D., & Ward, D. T. (2021). Therapeutic Opportunities of Targeting Allosteric Binding Sites on the Calcium-Sensing Receptor. ACS Pharmacology & Translational Science, 4(2), 853–864. [Link]

-

PubMed. (2007). Allosteric modulation of the calcium-sensing receptor. Retrieved February 4, 2026, from [Link]

-

Chiaromonte, M., et al. (2020). CaSR Antagonist (Calcilytic) NPS 2143 Hinders the Release of Neuroinflammatory IL-6, Soluble ICAM-1, RANTES, and MCP-2 from Aβ-Exposed Human Cortical Astrocytes. Cells, 9(6), 1386. [Link]

-

Dror, R. O., et al. (2019). Allostery in G Protein-Coupled Receptors Investigated by Molecular Dynamics Simulations. Annual review of biophysics, 48, 289–311. [Link]

-

Bio-protocol. (n.d.). Measurement of ERK1/2 Phosphorylation by SDS-PAGE and Western Blot Analysis. Retrieved February 4, 2026, from [Link]

-

Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay guidance manual. [Link]

-

Dong, C., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1–9. [Link]

-

ResearchGate. (n.d.). Western blot band for Erk and phopho(p). Retrieved February 4, 2026, from [Link]

-

Queen's University Belfast. (n.d.). In silico and vitro mapping of allosteric sites in GPCRs. Retrieved February 4, 2026, from [Link]

-

Schepelmann, M., et al. (2023). The calcium-sensing receptor modulates the prostaglandin E2 pathway in intestinal inflammation. Frontiers in Immunology, 14, 1145450. [Link]

-

brainvta. (n.d.). Calcium imaging protocol. Retrieved February 4, 2026, from [Link]

-

GEN. (2016, December 21). Advancing GPCR Drug Discovery through Allosteric Modulation [Video]. YouTube. [Link]

-

Lecturio Medical. (2017, January 23). Master Drug Kinetics: Allosteric Activators & Competitive Inhibitors Explained [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Retrieved February 4, 2026, from [Link]

-

Azure Biosystems. (n.d.). Western Blotting Guidebook. Retrieved February 4, 2026, from [Link]

-

Wikipedia. (n.d.). Ligand binding assay. Retrieved February 4, 2026, from [Link]

-

Molecular Devices. (n.d.). Rapid Measurements of Intracellular Calcium Using a Fluorescence Plate Reader. Retrieved February 4, 2026, from [Link]

-

Eapen, S., et al. (2012). Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation. The Journal of biological chemistry, 287(51), 42733–42743. [Link]

-

Conigrave, A. D., & Ward, D. T. (2013). Behind the curtain: cellular mechanisms for allosteric modulation of calcium-sensing receptors. British journal of pharmacology, 168(7), 1547–1558. [Link]

Sources

- 1. Allosteric Modulation of the Calcium-Sensing Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacology of the calcium sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. The Calcilytic Drug Calhex-231 Ameliorates Vascular Hyporesponsiveness in Traumatic Hemorrhagic Shock by Inhibiting Oxidative Stress and miR-208a-Mediated Mitochondrial Fission - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural basis for activation and allosteric modulation of full-length calcium-sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Allosteric modulation of G protein-coupled receptor signaling [frontiersin.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Calcilytics: antagonists of the calcium-sensing receptor for the treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. The calcilytics Calhex-231 and NPS 2143 and the calcimimetic Calindol reduce vascular reactivity via inhibition of voltage-gated Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. brainvta.tech [brainvta.tech]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bio-protocol.org [bio-protocol.org]

Methodological & Application

Preparation of Calhex 231 Hydrochloride Stock Solutions: An Application Note and Protocol

Introduction: Understanding Calhex 231 Hydrochloride

Calhex 231 hydrochloride is a potent and selective negative allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1][2][3][] As a member of the G-protein coupled receptor (GPCR) class 3, the CaSR plays a crucial role in calcium homeostasis and is implicated in various physiological and pathological processes.[3] Calhex 231 hydrochloride exerts its effect by binding to the CaSR and inhibiting its activation by extracellular calcium, with a reported IC50 of approximately 0.39 µM in HEK293 cells expressing the human wild-type CaSR.[1][3][5] This inhibitory action makes it a valuable tool for investigating the physiological roles of the CaSR and for exploring its therapeutic potential in conditions such as diabetic cardiomyopathy and traumatic hemorrhagic shock.[1][6][7]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, storage, and handling of Calhex 231 hydrochloride stock solutions to ensure experimental reproducibility and integrity.

Chemical Properties at a Glance

A clear understanding of the physicochemical properties of Calhex 231 hydrochloride is fundamental to its effective use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₇ClN₂O·HCl | [3] |

| Molecular Weight | 443.41 g/mol | [2][3][5] |

| CAS Number | 2387505-78-2 | [1] |

| Appearance | White to off-white or beige solid/crystalline powder | [2][3][5] |

| Purity | ≥98% (typically assessed by HPLC) | [2] |

Core Principles of Stock Solution Preparation

The overarching goal when preparing a stock solution is to create a concentrated, stable, and accurately quantified solution that can be diluted to precise working concentrations for various assays. The choice of solvent is paramount and is dictated by the solubility of the compound. For Calhex 231 hydrochloride, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions.[2][3]

The Central Role of DMSO

DMSO is a highly polar aprotic solvent with an exceptional ability to dissolve a wide range of organic molecules, including those with poor aqueous solubility. Its use as a primary solvent for Calhex 231 hydrochloride is supported by its high solubilizing power, with reported solubilities of up to 100 mg/mL (225.52 mM), although achieving this may require ultrasonication.[5] It is crucial to use anhydrous or newly opened DMSO, as its hygroscopic nature can impact the solubility of the compound.[5]

Experimental Protocol: Preparation of a 10 mM Calhex 231 Hydrochloride Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of Calhex 231 hydrochloride, a commonly used concentration for in vitro studies.

Materials and Equipment

-

Calhex 231 hydrochloride powder

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or amber glass vials

-

Calibrated micropipettes

-

Vortex mixer

-

(Optional) Sonicator water bath

Step-by-Step Protocol

-

Pre-weighing Preparations: Before handling the compound, ensure you are wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves. Work in a well-ventilated area or a chemical fume hood.

-

Calculating the Required Mass: To prepare a 10 mM stock solution, the required mass of Calhex 231 hydrochloride can be calculated using the following formula:

Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

For example, to prepare 1 mL of a 10 mM stock solution:

Mass (mg) = 10 mmol/L x 0.001 L x 443.41 g/mol = 4.4341 mg

-

Weighing the Compound: Carefully weigh out the calculated mass of Calhex 231 hydrochloride using a calibrated analytical balance. Tare a sterile microcentrifuge tube or vial before adding the powder to ensure accuracy.

-

Dissolution in DMSO: a. Add the appropriate volume of DMSO to the tube containing the weighed Calhex 231 hydrochloride. For the example above, add 1 mL of DMSO. b. Cap the tube securely and vortex thoroughly for at least 1-2 minutes to facilitate dissolution. c. Visually inspect the solution to ensure it is clear and free of any particulate matter.[2]

-

Aiding Dissolution (if necessary): If the compound does not fully dissolve, gentle warming in a water bath (not exceeding 37°C) or sonication for short intervals can be employed.[1][5] Avoid excessive heat, as it may degrade the compound.

-

Aliquoting and Storage: a. Once a clear solution is obtained, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes (e.g., amber tubes). This practice minimizes the number of freeze-thaw cycles, which can lead to degradation of the compound.[1][5] b. Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

Visualizing the Workflow

Caption: Workflow for preparing Calhex 231 hydrochloride stock solution.

Storage and Stability of Stock Solutions

Proper storage is critical to maintaining the integrity and activity of your Calhex 231 hydrochloride stock solution.

| Storage Temperature | Recommended Duration | Key Considerations |

| -20°C | Up to 1 month | Ensure tubes are tightly sealed to prevent moisture absorption by the DMSO.[1][5] |

| -80°C | Up to 6 months | The preferred temperature for long-term storage to maximize stability.[1][5] |

Note: It is strongly advised to avoid repeated freeze-thaw cycles.[1] For this reason, preparing single-use aliquots is a crucial step in the protocol.

Preparation of Working Solutions for In Vivo Studies

For animal studies, it is often necessary to prepare a working solution from the DMSO stock. Direct injection of a high concentration of DMSO can be toxic. Therefore, co-solvents are used to create a more biocompatible formulation.

Example Protocol for an In Vivo Formulation

This protocol provides an example of how to prepare a working solution for intraperitoneal or oral administration.

-

Start with a concentrated DMSO stock solution (e.g., 25 mg/mL).

-

Add co-solvents sequentially: a. To 100 µL of the 25 mg/mL DMSO stock solution, add 400 µL of PEG300 and mix thoroughly. b. To this mixture, add 50 µL of Tween-80 and mix again until uniform. c. Finally, add 450 µL of saline (0.9% NaCl in ddH₂O) to bring the total volume to 1 mL.[1][5]

This will result in a final concentration of 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][5] Depending on the specific experimental requirements, this may be a clear solution or a suspension. If it is a suspension, ensure it is well-mixed before each administration.[1] Another option for a clear solution is to use a vehicle of 10% DMSO and 90% corn oil.[1]

Safety and Handling Precautions

As with any chemical reagent, proper safety measures must be observed when handling Calhex 231 hydrochloride and its solvents.

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses.

-

Ventilation: Work in a well-ventilated area or a chemical fume hood, especially when handling DMSO and the powdered compound.

-

Handling DMSO: DMSO can facilitate the absorption of other chemicals through the skin. Therefore, it is imperative to avoid direct contact.

-

Disposal: Dispose of all chemical waste according to your institution's guidelines and local regulations.

Mechanism of Action: A Visual Representation

Calhex 231 hydrochloride acts as a negative allosteric modulator of the Calcium-Sensing Receptor (CaSR). This means it binds to a site on the receptor that is distinct from the calcium-binding site and, in doing so, reduces the receptor's affinity for its primary agonist, extracellular calcium. This inhibition of CaSR signaling has been shown to affect downstream pathways, such as the inositol phosphate cascade.[1][3]

Caption: Mechanism of action of Calhex 231 hydrochloride on the CaSR pathway.

Conclusion

The successful use of Calhex 231 hydrochloride in research is contingent upon the correct preparation and handling of its stock solutions. By following the detailed protocols and adhering to the safety guidelines outlined in this application note, researchers can ensure the reliability and reproducibility of their experimental results, ultimately contributing to a deeper understanding of the role of the Calcium-Sensing Receptor in health and disease.

References

-

Cole-Parmer. Material Safety Data Sheet - Cyclohexanone. [Link]

-

Weston, A. H., et al. (2018). The calcilytics Calhex-231 and NPS 2143 and the calcimimetic Calindol reduce vascular reactivity via inhibition of voltage-gated Ca2+ channels. NIH. [Link]

-

Li, T., et al. (2020). The Calcilytic Drug Calhex-231 Ameliorates Vascular Hyporesponsiveness in Traumatic Hemorrhagic Shock by Inhibiting Oxidative Stress and miR-208a-Mediated Mitochondrial Fission. PubMed Central. [Link]

-

ResearchGate. (PDF) The calcilytic drug Calhex-231 ameliorates vascular hyporesponsiveness in traumatic hemorrhagic shock by inhibiting oxidative stress and mitochondrial fission. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Calhex 231 hydrochloride ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. apexbt.com [apexbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The Calcilytic Drug Calhex-231 Ameliorates Vascular Hyporesponsiveness in Traumatic Hemorrhagic Shock by Inhibiting Oxidative Stress and miR-208a-Mediated Mitochondrial Fission - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Application Notes & Protocols: In Vivo Administration of Calhex 231 Hydrochloride

A Guide for Researchers in Drug Development and Preclinical Studies

Introduction

Calhex 231 hydrochloride is a potent and specific negative allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1][2] The CaSR, a G-protein coupled receptor, plays a pivotal role in extracellular calcium homeostasis.[3][4][5] Its modulation by molecules like Calhex 231 has garnered significant interest for therapeutic interventions in a range of conditions, including traumatic hemorrhagic shock and diabetic cardiomyopathy.[1][6][7] This document provides a comprehensive guide to the formulation of Calhex 231 hydrochloride for in vivo administration, emphasizing the scientific rationale behind the formulation strategies to ensure experimental reproducibility and integrity.

Mechanism of Action: The Role of Calhex 231 as a CaSR Calcilytic

The CaSR is activated by extracellular calcium ions, initiating intracellular signaling cascades that regulate parathyroid hormone secretion and renal calcium handling, thereby maintaining calcium balance.[3][4][5] Calhex 231, as a calcilytic agent, inhibits the CaSR. It acts as a negative allosteric modulator, meaning it binds to a site on the receptor distinct from the calcium-binding site and reduces the receptor's response to calcium. This inhibitory action blocks the increase in intracellular inositol phosphates that is typically triggered by CaSR activation.[1] The IC50 for this inhibition has been reported to be approximately 0.39 µM in HEK293 cells expressing the human wild-type CaSR.[1][2] Beyond its canonical role in calcium homeostasis, CaSR is expressed in various tissues and its dysregulation is implicated in several pathologies.[3][7] Calhex 231's ability to modulate CaSR signaling makes it a valuable tool for investigating the receptor's function and for preclinical assessment of its therapeutic potential.[6][7]

Calcium-Sensing Receptor (CaSR) Signaling Pathway

Caption: Simplified CaSR signaling cascade and the inhibitory action of Calhex 231.

Pre-formulation Considerations for Calhex 231 Hydrochloride

Successful in vivo studies hinge on a well-characterized and stable drug formulation. The physicochemical properties of Calhex 231 hydrochloride necessitate careful consideration of the vehicle to ensure adequate solubility, stability, and bioavailability for the intended route of administration.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₇ClN₂O·HCl | |

| Molecular Weight | 443.41 g/mol | |

| Appearance | Crystalline solid | [2] |

| Purity | ≥98% (HPLC) | [8][9] |

| Solubility | Soluble in DMSO (up to 50 mM) | |

| Storage | Store at -20°C | [2] |

Causality Behind Formulation Choices

Calhex 231 hydrochloride is a hydrophobic molecule, as indicated by its solubility profile.[2][9] This characteristic presents a challenge for formulation in aqueous vehicles suitable for parenteral administration. Direct suspension in saline is likely to result in poor bioavailability and potential for injection site reactions. Therefore, the use of co-solvents and surfactants is essential to create a stable and homogenous formulation.

The choice of excipients is governed by several factors:

-

Solubilizing Capacity: The ability of the excipient to dissolve Calhex 231 hydrochloride.

-

Biocompatibility and Safety: The excipient must be well-tolerated at the required concentration and for the chosen route of administration.

-

Stability: The formulation must remain stable for the duration of the experiment, preventing precipitation of the drug.

-

Route of Administration: The viscosity and composition of the formulation must be appropriate for the intended injection route (e.g., intravenous, intraperitoneal, oral).

Protocols for In Vivo Formulation of Calhex 231 Hydrochloride

The following protocols are based on established methods for formulating Calhex 231 hydrochloride for preclinical research.[1] It is imperative that the final formulation is prepared fresh on the day of use to ensure its stability and the integrity of the experimental results.[10]

Experimental Workflow for Formulation Preparation

Caption: Step-by-step workflow for preparing a Calhex 231 hydrochloride suspension.

Protocol 1: Suspension for Oral or Intraperitoneal Administration

This protocol yields a 2.5 mg/mL suspended solution. The combination of DMSO, PEG300, and Tween-80 acts to solubilize and stabilize the hydrophobic Calhex 231 hydrochloride in the final aqueous saline vehicle.

Materials and Reagents:

-

Calhex 231 hydrochloride powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Polyethylene glycol 300 (PEG300), USP grade

-

Tween-80 (Polysorbate 80), USP grade

-

Sterile Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes and syringes

Step-by-Step Methodology:

-

Prepare a 25 mg/mL Stock Solution:

-

Accurately weigh the required amount of Calhex 231 hydrochloride powder.

-

Dissolve the powder in DMSO to a final concentration of 25 mg/mL. Ensure complete dissolution, using gentle vortexing if necessary. This stock solution should be clear.

-

-

Prepare the Working Suspension (Example for 1 mL):

-

In a sterile microcentrifuge tube, add 400 µL of PEG300.

-

To the PEG300, add 100 µL of the 25 mg/mL Calhex 231 hydrochloride stock solution in DMSO.

-

Mix thoroughly by vortexing until the solution is homogenous.

-

Add 50 µL of Tween-80 to the mixture and vortex again to ensure uniform distribution.

-

Finally, add 450 µL of sterile saline to bring the total volume to 1 mL.

-

Vortex the final mixture vigorously. The result will be a suspended solution.

-

If precipitation is observed, sonicate the suspension in a water bath until it is homogenous.[1]

-

Formulation Composition (Protocol 1)

| Component | Percentage (v/v) | Volume for 1 mL | Purpose |

| DMSO | 10% | 100 µL | Primary solvent for Calhex 231 |

| PEG300 | 40% | 400 µL | Co-solvent and viscosity enhancer |

| Tween-80 | 5% | 50 µL | Surfactant to aid in suspension |

| Saline (0.9% NaCl) | 45% | 450 µL | Aqueous vehicle |

Protocol 2: Clear Solution for Administration (e.g., in Corn Oil)

This protocol provides a clear solution of Calhex 231 hydrochloride, which may be suitable for certain routes of administration where a suspension is not ideal. It is important to note that long-term dosing with this formulation should be approached with caution.[1]

Materials and Reagents:

-

Calhex 231 hydrochloride powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Corn Oil, sterile filtered

-

Sterile microcentrifuge tubes and syringes

Step-by-Step Methodology:

-

Prepare a 25 mg/mL Stock Solution:

-

Follow step 1 from Protocol 1 to prepare a 25 mg/mL stock solution of Calhex 231 hydrochloride in DMSO.

-

-

Prepare the Working Solution (Example for 1 mL):

-

In a sterile microcentrifuge tube, add 900 µL of sterile corn oil.

-

Add 100 µL of the 25 mg/mL Calhex 231 hydrochloride stock solution in DMSO to the corn oil.

-

Mix thoroughly by vortexing until a clear, homogenous solution is obtained.

-

Formulation Composition (Protocol 2)

| Component | Percentage (v/v) | Volume for 1 mL | Purpose |

| DMSO | 10% | 100 µL | Primary solvent for Calhex 231 |

| Corn Oil | 90% | 900 µL | Lipid-based vehicle |

Self-Validating System and Quality Control

To ensure the integrity of your in vivo experiments, it is crucial to perform quality control checks on your formulation:

-

Visual Inspection: Always visually inspect the final formulation for any signs of precipitation or phase separation before administration.

-

Fresh Preparation: As recommended, prepare the formulation fresh on the day of use to minimize the risk of degradation or physical instability.[10]

-

Dose Calculation: Double-check all calculations for dosing based on the final concentration of the formulation and the body weight of the animals.

-

Vehicle Control Group: Always include a vehicle control group in your experimental design to account for any effects of the excipients themselves.

In Vivo Dosing and Administration

In preclinical studies using Sprague-Dawley rats, Calhex 231 has been administered at doses ranging from 0.1 to 5 mg/kg.[1][6] The optimal dose will depend on the specific animal model and the intended therapeutic effect. Administration routes have included continuous infusion.[1] The choice of administration route should be guided by the experimental design and the pharmacokinetic properties of the drug in the chosen vehicle.

The successful in vivo application of Calhex 231 hydrochloride is critically dependent on a well-designed and carefully prepared formulation. By understanding the physicochemical properties of this potent CaSR inhibitor and the rationale behind the selection of appropriate excipients, researchers can develop stable and effective formulations for their preclinical studies. The protocols provided in this guide offer a validated starting point for the preparation of Calhex 231 hydrochloride for in vivo administration, contributing to the generation of reliable and reproducible scientific data.

References

-

Pocock, J. F., et al. (2016). The calcilytics Calhex-231 and NPS 2143 and the calcimimetic Calindol reduce vascular reactivity via inhibition of voltage-gated Ca2+ channels. British Journal of Pharmacology, 173(22), 3265-3281. Retrieved from [Link]

-

Wang, Y., et al. (2021). The Calcilytic Drug Calhex-231 Ameliorates Vascular Hyporesponsiveness in Traumatic Hemorrhagic Shock by Inhibiting Oxidative Stress and miR-208a-Mediated Mitochondrial Fission. Oxidative Medicine and Cellular Longevity, 2021, 6688924. Retrieved from [Link]

-

ResearchGate. (2021). (PDF) The calcilytic drug Calhex-231 ameliorates vascular hyporesponsiveness in traumatic hemorrhagic shock by inhibiting oxidative stress and mitochondrial fission. Retrieved from [Link]

-

ResearchGate. (2016). The Calcilytics Calhex-231 and NPS 2143 and the Calcimimetic Calindol reduce vascular reactivity via inhibition of voltage-gated Ca2+ channels. Retrieved from [Link]

-

National Institutes of Health. (2017). Hydrophobic Effect from Conjugated Chemicals or Drugs on In Vivo Biodistribution of RNA Nanoparticles. PMC. Retrieved from [Link]

-

National Institutes of Health. (2018). The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport. PMC. Retrieved from [Link]

-

Asian Journal of Pharmaceutics. (2023). Applicability of Vesicular Formulation in the Delivery of Hydrophobic Drugs. Retrieved from [Link]

-

Wikipedia. (n.d.). Calcium-sensing receptor. Retrieved from [Link]

-

Colorcon. (2023). What Are Excipients? 9 Common Examples. Retrieved from [Link]

-

PubMed. (2014). Signaling through the extracellular calcium-sensing receptor (CaSR). Retrieved from [Link]

-

MDPI. (2023). Recent Advances in Improving the Bioavailability of Hydrophobic/Lipophilic Drugs and Their Delivery via Self-Emulsifying Formulations. Retrieved from [Link]

-

National Institutes of Health. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC. Retrieved from [Link]

-

ResearchGate. (2022). (PDF) Liposome Formulations of Hydrophobic Drugs. Retrieved from [Link]

-

YouTube. (2024). Calcium-Sensing Receptors (CaSR). Retrieved from [Link]

-

Ashland. (n.d.). parenteral excipients. Retrieved from [Link]

-

MedlinePlus Genetics. (n.d.). CASR gene. Retrieved from [Link]

-

Roquette. (n.d.). Excipients' Attributes Crucial for Parenteral Preparation. Retrieved from [Link]

-

Springer. (2022). Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Calcium-sensing receptor - Wikipedia [en.wikipedia.org]

- 5. CASR gene: MedlinePlus Genetics [medlineplus.gov]

- 6. The Calcilytic Drug Calhex-231 Ameliorates Vascular Hyporesponsiveness in Traumatic Hemorrhagic Shock by Inhibiting Oxidative Stress and miR-208a-Mediated Mitochondrial Fission - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scbt.com [scbt.com]

- 9. Calhex 231 hydrochloride ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 10. medchemexpress.com [medchemexpress.com]

Application Note: Calhex 231 Hydrochloride Intraperitoneal Dosage & Protocol for Mice

Abstract & Mechanistic Rationale

Calhex 231 hydrochloride is a potent, selective negative allosteric modulator (NAM) of the Calcium-Sensing Receptor (CaSR), functionally classified as a calcilytic .[1] By binding to the transmembrane domain of the CaSR, it inhibits the receptor's sensitivity to extracellular calcium (

In physiological terms, the CaSR acts as a "thermostat" on parathyroid chief cells. When Calhex 231 blocks this receptor, the cell perceives a state of "hypocalcemia," triggering the rapid synthesis and secretion of Parathyroid Hormone (PTH). This mechanism is experimentally exploited to:

-

Stimulate transient PTH spikes (anabolic window for osteoporosis).

-

Counteract autosomal dominant hypocalcemia (ADH).

-

Investigate CaSR roles in non-renal tissues (e.g., cardiac fibrosis, vascular reactivity).

This protocol provides a standardized method for the formulation and intraperitoneal (IP) administration of Calhex 231 HCl in mice, addressing critical solubility challenges and dosage scaling.

Chemical Properties & Formulation Strategy

Calhex 231 is highly lipophilic. A common failure mode in in vivo studies is precipitation of the compound upon contact with the aqueous environment of the peritoneum, leading to erratic bioavailability.

Compound Data

| Property | Specification |

| Compound Name | Calhex 231 Hydrochloride |

| Molecular Weight | 443.41 g/mol (HCl salt) / ~407.0 g/mol (Free base) |

| Solubility (DMSO) | ~20 mg/mL (45 mM) |

| Solubility (PBS) | < 0.1 mg/mL (Insoluble) |

| Appearance | White to off-white solid |

Recommended Vehicle Formulation

Do not attempt to dissolve Calhex 231 directly in saline or PBS. Use one of the following "Self-Validating" vehicle systems to ensure solubility.

Option A: Cyclodextrin (Recommended for Chronic Studies)

Best for minimizing peritoneal irritation and ensuring stable release.

-

Vehicle: 20% (w/v) (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) in sterile water or saline.

-

Preparation:

-

Dissolve Calhex 231 HCl in 100% DMSO to create a 50 mg/mL Stock .

-

Dilute the Stock 1:20 into the 20% HP-β-CD solution.

-

Final Concentration: 2.5 mg/mL (in 5% DMSO / 95% HP-β-CD).

-

Note: Sonicate at 37°C if minor turbidity appears.

-

Option B: Co-Solvent System (Acute/Terminal Studies)

Easier to prepare but may cause mild peritoneal irritation.

-

Formula: 5% DMSO / 40% PEG 400 / 5% Tween 80 / 50% Saline.

-

Preparation:

-

Dissolve compound in DMSO.[1]

-

Add PEG 400 and vortex.

-

Add Tween 80 and vortex.

-

Slowly add warm Saline while vortexing to prevent "crashing out."

-

Dosage & Administration Protocol

Dose Scaling (Rat to Mouse)

Literature establishes a therapeutic window in rats at 4.07 mg/kg (10 µmol/kg) . Due to the higher metabolic rate of mice (

Dosage Table (Mice)

| Dose Category | Dosage (mg/kg) | Molar Dose (µmol/kg) | Application |

| Low | 1.0 - 3.0 | ~2.2 - 6.7 | Sensitivity testing; mild PTH stimulation. |

| Standard | 5.0 - 10.0 | ~11 - 22.5 | Optimal for PTH spikes and CaSR blockade. |

| High | 20.0 - 30.0 | ~45 - 67 | Toxicology or maximal pharmacodynamic ceiling. |

Step-by-Step Injection Protocol

-

Animal Prep: Weigh mice (e.g., C57BL/6, 25g) immediately before dosing.

-

Volume Calculation: Standard IP volume is 10 mL/kg .

-

Example: For a 25g mouse at 10 mg/kg dose using a 1 mg/mL solution:

-

Target Load: 0.25 mg.[2]

-

Injection Volume: 0.25 mL (250 µL).

-

-

Injection:

-

Restrain the mouse using the scruff method, exposing the abdomen.

-